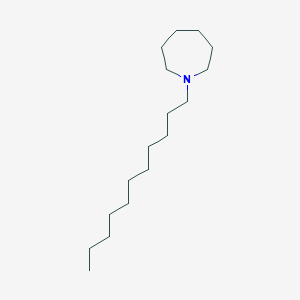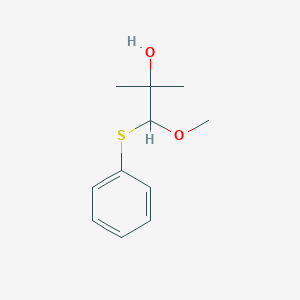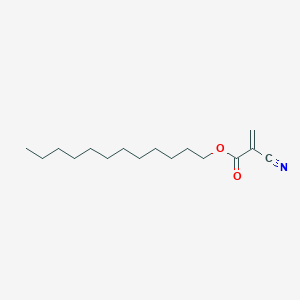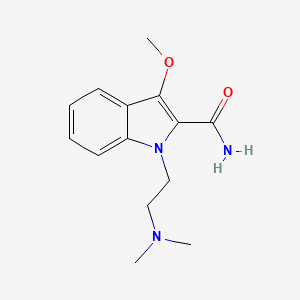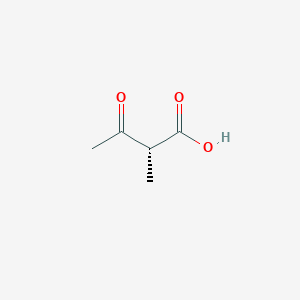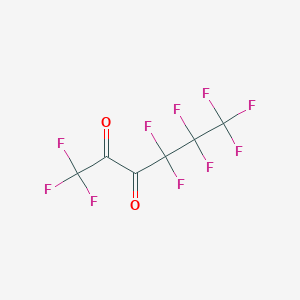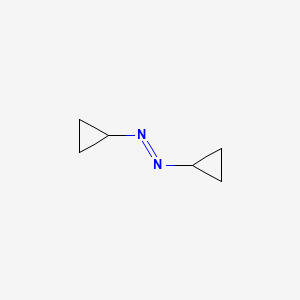![molecular formula C10H10N2OS B14438989 4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol CAS No. 80200-19-7](/img/structure/B14438989.png)
4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol is a heterocyclic compound that features a pyrazole ring bonded to a phenol group through a sulfanyl (thioether) linkage. This compound is part of a broader class of sulfur-containing pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol typically involves the reaction of a pyrazole derivative with a phenol derivative under specific conditions. One common method is the nucleophilic substitution reaction where a pyrazole derivative reacts with a phenol derivative in the presence of a base . The reaction conditions often include solvents like acetonitrile and bases such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control .
Chemical Reactions Analysis
Types of Reactions
4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol or pyrazole rings .
Scientific Research Applications
4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfur-containing pyrazoles such as:
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole .
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole .
Uniqueness
4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol is unique due to its specific combination of a pyrazole ring, a phenol group, and a sulfanyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
80200-19-7 |
|---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
4-(pyrazol-1-ylmethylsulfanyl)phenol |
InChI |
InChI=1S/C10H10N2OS/c13-9-2-4-10(5-3-9)14-8-12-7-1-6-11-12/h1-7,13H,8H2 |
InChI Key |
BCGJXVIMGUEHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CSC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)


